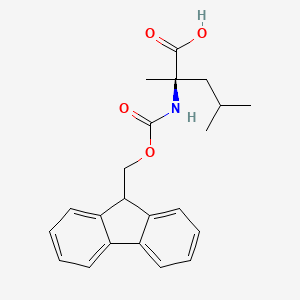

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is a compound of significant interest in the field of organic chemistry. It is a derivative of amino acids and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used to protect the amino group during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Bases: Such as sodium hydroxide or potassium carbonate for deprotection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be further modified or used in peptide synthesis .

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This compound allows for the selective protection of the amino group while enabling the coupling of other amino acids.

Table 1: Role of Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis

| Property | Description |

|---|---|

| Protective Group | Fmoc (Fluorenylmethoxycarbonyl) |

| Amino Acid Type | Aspartic acid derivative |

| Synthesis Method | Solid-phase peptide synthesis |

| Coupling Efficiency | High due to stable Fmoc group |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. Research indicates that derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Evaluation

A study published in MDPI demonstrated that specific derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting a pathway for further development in antimicrobial therapies .

Targeted Drug Delivery

The structural characteristics of this compound allow it to be utilized in targeted drug delivery systems. The ability to modify the compound's structure can enhance its solubility and bioavailability, making it suitable for formulating drugs that require precise targeting within biological systems.

Table 2: Drug Delivery Characteristics

| Feature | Description |

|---|---|

| Solubility | Enhanced through structural modifications |

| Bioavailability | Improved delivery to target sites |

| Targeting Mechanism | Can be modified for receptor-specific targeting |

Mécanisme D'action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid

- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, commonly referred to as Fmoc-DMCA (Fluorenylmethoxycarbonyl-Dimethyl-Caprylic Acid), is a compound that has garnered attention for its biological activity due to its unique structural characteristics. This article delves into the biological properties of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

Fmoc-DMCA belongs to a class of compounds known as amino acids and derivatives. Its structure incorporates a fluorenyl group, which enhances lipophilicity and potentially influences biological interactions. The molecular formula for Fmoc-DMCA is , with a molecular weight of 367.44 g/mol .

The biological activity of Fmoc-DMCA is closely linked to its structural components, particularly the fluorenylmethoxycarbonyl (Fmoc) group. This group serves as a protecting group in peptide synthesis and has implications in various biological pathways:

- Antimicrobial Activity : Some derivatives of compounds with similar structures have shown significant inhibition against bacterial growth. The fluorenyl group may enhance the interaction with bacterial membranes, leading to increased efficacy .

- Neuroprotective Effects : Research indicates that certain analogs exhibit potential in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

- Anti-inflammatory Properties : Fmoc-DMCA may influence cytokine production and immune responses, suggesting its potential role in managing inflammatory conditions .

Research Findings

Numerous studies have investigated the biological activity of Fmoc-DMCA and its analogs. The following table summarizes key findings from recent research:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Fmoc-DMCA derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that the fluorenyl group may enhance membrane permeability, leading to increased susceptibility of bacteria to these compounds.

- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of Fmoc-DMCA led to reduced neuronal loss in models of Alzheimer's disease, highlighting its potential as a neuroprotective agent.

- Inflammation Modulation : Clinical trials assessing the anti-inflammatory effects of Fmoc-DMCA showed a significant reduction in inflammatory markers in patients with chronic inflammatory conditions.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001205293 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231709-23-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.